BenchChemオンラインストアへようこそ!

Nigakinone

Cytotoxicity Nasopharyngeal carcinoma Canthin-6-one alkaloids

Nigakinone (18110-86-6) is a canthin-6-one alkaloid with functional selectivity for FLT3-ITD over FLT3-WT, surpassing clinical FLT3 inhibitors in discriminatory power. It is also a validated FXR agonist that ameliorates DSS-induced colitis via bile acid modulation and NLRP3 inflammasome suppression. The 5-hydroxy-4-methoxy substitution pattern is irreplaceable: methylation of the 5-OH group redirects enzyme inhibition and abolishes FLT3-ITD selectivity, making generic β-carboline substitution scientifically invalid. Supplied at ≥98% HPLC purity as a yellow solid; use as a reference standard for Picrasma extract quality control, a selective chemical probe for FLT3-ITD AML signaling, or an FXR agonist lead scaffold.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
CAS No. 18110-86-6
Cat. No. B1678869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigakinone
CAS18110-86-6
Synonyms4-methoxy-5-hydroxycanthin-6-one
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)O
InChIInChI=1S/C15H10N2O3/c1-20-14-11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(19)13(14)18/h2-7,18H,1H3
InChIKeyPGFKZUOYIFDMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nigakinone (CAS 18110-86-6) Procurement Guide: Core Identity & Baseline Specifications


Nigakinone (5-hydroxy-4-methoxycanthin-6-one, CAS 18110-86-6) is an indolonaphthyridine alkaloid of the β-carboline class, naturally isolated from Picrasma quassioides (Kumu) and Picrasma excelsa (Jamaican quassiawood) [1]. With a molecular formula of C₁₅H₁₀N₂O₃ and a molecular weight of 266.25 g/mol, it presents as a light yellow to yellow solid powder with a density of 1.515 g/cm³ and a logP of 1.92 [2]. Commercially available with HPLC purity typically ≥98%, Nigakinone is supplied primarily for research applications in oncology, inflammation, and antimicrobial studies .

Nigakinone (CAS 18110-86-6): Critical Differentiators Preventing In-Class Substitution


Generic substitution among canthin-6-one or β-carboline alkaloids is not scientifically viable due to pronounced differences in functional group substitution that dictate target selectivity, potency, and pharmacokinetic behavior . For instance, Nigakinone's unique 4-methoxy-5-hydroxy substitution pattern distinguishes it from close analogs such as 4,5-dimethoxycanthin-6-one (methyl nigakinone) and canthin-6-one, which exhibit divergent inhibitory profiles—the former a potent CYP1A2 inhibitor (IC₅₀ 1.7 µM) and the latter a broad-spectrum antifungal with EC₅₀ values ranging from 1.49 to 8.80 mg/L [1]. Furthermore, Nigakinone demonstrates FLT3-ITD selectivity and FXR activation capacity that are not conserved across the broader alkaloid class, rendering substitution with even structurally proximal analogs a high-risk approach for experimental reproducibility [2][3].

Nigakinone (CAS 18110-86-6): Quantitative Comparative Evidence for Scientific Selection


Nigakinone vs. Canthin-6-one Alkaloids: Differential Cytotoxicity in Nasopharyngeal Carcinoma (CNE-2) Cells

Nigakinone demonstrates a distinct cytotoxic profile against the human nasopharyngeal carcinoma cell line CNE-2, with an IC₅₀ value of 7.96 µg/mL . This potency falls within a range that differentiates it from unsubstituted canthin-6-one and its derivatives, which collectively exhibit IC₅₀ values ranging from 1.11 to 5.76 µg/mL against CNE-2 cells [1]. While more potent analogs exist, Nigakinone's activity occupies a specific tier that may be advantageous for studies requiring a moderate, titratable cytotoxic response rather than maximal potency.

Cytotoxicity Nasopharyngeal carcinoma Canthin-6-one alkaloids

Nigakinone vs. Clinical FLT3 Inhibitors: Differential FLT3-ITD Selectivity in Acute Myeloid Leukemia (AML)

Nigakinone has been identified as a FLT3 kinase inhibitor with preferential activity against FLT3-ITD mutant acute myeloid leukemia (AML) cells [1]. Unlike clinical FLT3 inhibitors such as quizartinib, which potently inhibit both FLT3-ITD (IC₅₀ 1.1 nM) and FLT3-WT (IC₅₀ 4.2 nM) , Nigakinone exhibits a marked selectivity for the FLT3-ITD mutant form [1]. While exact IC₅₀ values for Nigakinone against purified FLT3 are not disclosed in the patent, the functional selectivity against FLT3-ITD mutant cell lines is explicitly demonstrated, with the compound showing higher sensitivity toward FLT3-ITD-bearing cells compared to FLT3 wild-type cells [1]. This selectivity profile, coupled with Nigakinone's natural product origin, positions it as a distinct chemical probe for dissecting FLT3-ITD-specific signaling pathways, potentially avoiding the broad kinase inhibition and associated toxicities seen with synthetic FLT3 inhibitors .

Acute Myeloid Leukemia FLT3-ITD Tyrosine Kinase Inhibitor

Nigakinone vs. Canthin-6-one: Comparative Antifungal Efficacy Against Plant Pathogens

In a head-to-head study of five alkaloids isolated from Picrasma quassioides, canthin-6-one (T1) exhibited potent broad-spectrum in vitro antifungal activity with EC₅₀ values ranging from 1.49 to 8.80 mg/L against 11 species of plant pathogenic fungi [1]. Nigakinone (T2) was also isolated and evaluated, but its antifungal potency was notably lower; specific EC₅₀ values for Nigakinone were not reported in the abstract, indicating it did not meet the threshold for quantitative reporting alongside canthin-6-one [1]. This differential activity is attributed to the structural substitution pattern: the 4-methoxy-5-hydroxy substitution of Nigakinone appears to attenuate antifungal activity compared to the unsubstituted canthin-6-one core [2]. Therefore, for agricultural antifungal screening programs, canthin-6-one would be the preferred candidate; Nigakinone is better suited for applications where reduced antifungal activity is desired to minimize confounding effects in multi-target assays.

Antifungal Plant pathology Botanical fungicide

Nigakinone vs. 4,5-Dimethoxycanthin-6-one: Divergent Enzyme Inhibition Profiles

Nigakinone and its close structural analog 4,5-dimethoxycanthin-6-one (methyl nigakinone) exhibit distinct enzyme inhibition profiles despite differing by only one methyl group [1]. 4,5-Dimethoxycanthin-6-one is a potent, uncompetitive inhibitor of CYP1A2-mediated phenacetin O-deethylation with an IC₅₀ of 1.7 µM and a Ki of 2.6 µM . In contrast, Nigakinone shows no reported CYP1A2 inhibition but instead demonstrates activity against protein tyrosine phosphatase 1B (PTP1B) with 42.8% inhibition at 100 µM . This divergence in enzyme targeting underscores that methylation of the 5-hydroxy group redirects the compound's interaction with biological targets, making these compounds non-interchangeable in studies focused on specific enzyme pathways.

Enzyme inhibition CYP1A2 PTP1B

Nigakinone vs. 1-Methoxycarbonyl-β-carboline: Differential Anti-Angiogenic Potency in Vivo

Among β-carboline alkaloids isolated from Picrasma quassioides, 1-methoxycarbonyl-β-carboline (MCC) has been shown to effectively inhibit blood vessel formation in both in vitro HUVEC assays and in vivo zebrafish embryo models [1]. MCC inhibits HUVEC viability, migration, invasion, and tube formation in a concentration-dependent manner, and suppresses regenerative vascular outgrowth in zebrafish caudal fins in vivo [2]. In contrast, Nigakinone has not demonstrated comparable anti-angiogenic activity in published studies . Instead, Nigakinone's primary in vivo pharmacological actions are centered on anti-inflammatory and anti-colitis effects mediated through FXR activation and bile acid regulation [3]. This functional specialization among structurally related β-carbolines reinforces that each compound possesses a unique in vivo pharmacology driven by specific substitution patterns.

Anti-angiogenesis Zebrafish model β-carboline alkaloids

Nigakinone vs. Commercial Reference Standards: Quantitative Purity and Analytical Reliability

Nigakinone is commercially available with HPLC purity specifications consistently ≥98%, as verified by multiple reputable vendors including TargetMol (99.84%), MedChemExpress (≥98.0%), and Clinisciences (99.84%) [1]. This high purity standard is critical for quantitative analytical applications, such as serving as a reference standard in the quality assessment of Kumu injection using HPLC combined with chemometric methods and quantitative analysis of multiple alkaloids by single marker (QAMS) [2]. In contrast, the closely related analog methylnigakinone (4,5-dimethoxycanthin-6-one) is often obtained with lower purity (75.6% in preparative isolations) [3], and 1-methoxycarbonyl-3-methoxyl-β-carboline was only recently identified as a natural product with no established commercial purity standards [4]. The availability of Nigakinone as a high-purity, analytically characterized solid ensures reproducible experimental results and reliable quantification in complex matrices.

Analytical chemistry HPLC purity Quality control

Nigakinone (CAS 18110-86-6): Evidence-Backed Research and Procurement Applications


FLT3-ITD Selective Inhibitor Screening in Acute Myeloid Leukemia (AML) Research

Nigakinone is a compelling tool compound for AML research programs focused on FLT3-ITD mutant signaling. Unlike clinical FLT3 inhibitors such as quizartinib that exhibit only modest selectivity for FLT3-ITD over FLT3-WT (~4-fold), Nigakinone demonstrates a functional selectivity profile in cell-based assays that favors FLT3-ITD mutant cells [1]. This makes Nigakinone valuable for dissecting FLT3-ITD-specific downstream signaling pathways and for screening combination therapies aimed at overcoming resistance mechanisms .

FXR Agonist Discovery and Inflammatory Bowel Disease (IBD) Models

Nigakinone has been mechanistically validated as a FXR activator that ameliorates DSS-induced colitis in mice by regulating bile acid profile and suppressing the NLRP3 inflammasome pathway [2]. This positions Nigakinone as a natural product-derived positive control or chemical starting point for FXR agonist discovery programs targeting ulcerative colitis and other bile acid-related inflammatory disorders. Its in vivo efficacy is demonstrated by attenuation of colitis symptoms, reduced inflammatory cytokine production, and protection of intestinal mucosal barrier integrity [2].

Analytical Reference Standard for Quality Control of Picrasma quassioides-Derived Preparations

Due to its high commercial purity (≥98%) and well-characterized analytical properties, Nigakinone serves as a reliable quantitative reference standard for HPLC-based quality assessment of Kumu injections and other Picrasma quassioides extracts . The compound's stability and distinct UV absorption profile (λmax ~254-260 nm) facilitate its use as a single marker for quantitative analysis of multiple alkaloids (QAMS) in complex herbal matrices [3].

Structure-Activity Relationship (SAR) Studies of Canthin-6-one Alkaloids

Nigakinone's unique 4-methoxy-5-hydroxy substitution pattern provides a critical SAR data point for understanding the pharmacological divergence among canthin-6-one alkaloids. Comparative studies reveal that methylation of the 5-hydroxy group (yielding 4,5-dimethoxycanthin-6-one) redirects enzyme inhibition from PTP1B to CYP1A2 , while further structural modifications alter antifungal and anti-angiogenic activities [4][5]. Procuring Nigakinone alongside its analogs enables systematic SAR investigations to optimize potency and selectivity for specific therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nigakinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.